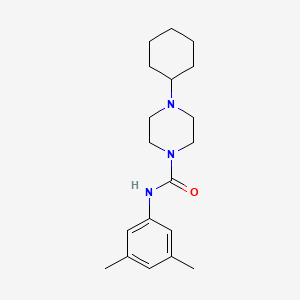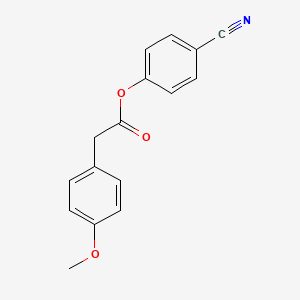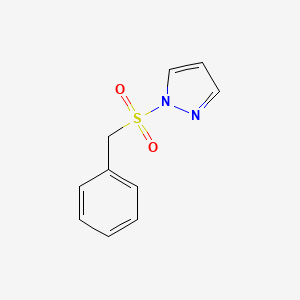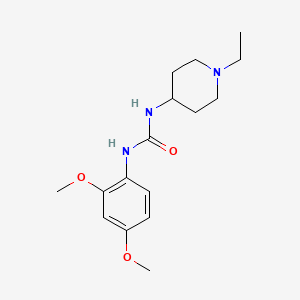![molecular formula C18H14N4O2S B5408736 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5408736.png)
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a phenyl group and a pyridin-2-ylthio methyl group as substituents. This compound has garnered interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as poly (adp-ribose) polymerase 1 (parp-1) and caspase 9 . These enzymes play crucial roles in cellular processes such as DNA repair and apoptosis, respectively.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the activation of caspase 9 can trigger the apoptotic cascade, leading to cell death . Additionally, the cleavage of PARP-1 can disrupt DNA repair processes, further promoting apoptosis .
Result of Action
The compound’s action can lead to significant molecular and cellular effects. For instance, it can induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These changes can inhibit cell proliferation and promote cell death .
Preparation Methods
The synthesis of 2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Chemical Reactions Analysis
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical sensors.
Comparison with Similar Compounds
2-phenyl-6-[(pyridin-2-ylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione can be compared with other similar compounds, such as:
2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound shares a similar core structure but lacks the pyridin-2-ylthio methyl group, which may affect its biological activity and reactivity.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to a pyridine ring and exhibit various pharmacological activities, including antioxidant, antimicrobial, and antitumor effects.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenyl-6-(pyridin-2-ylsulfanylmethyl)-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-14-10-12(11-25-15-8-4-5-9-19-15)20-17-16(14)18(24)22(21-17)13-6-2-1-3-7-13/h1-10H,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONZGHSDZNFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,1-dimethyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5408654.png)
![1-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5408659.png)
![4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5408664.png)
![N'-[(4-methylphenyl)sulfonyl]-4-nitro-N-phenylbenzenecarboximidamide](/img/structure/B5408669.png)
![9-ethyl-8-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl]-4-methylfuro[2,3-h]chromen-2-one](/img/structure/B5408683.png)

![(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5408703.png)
![3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID](/img/structure/B5408723.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5408725.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5408730.png)


![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5408745.png)

